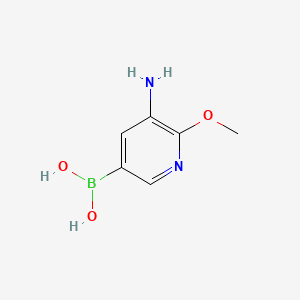

(5-Amino-6-methoxypyridin-3-yl)boronic acid

Description

Properties

IUPAC Name |

(5-amino-6-methoxypyridin-3-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9BN2O3/c1-12-6-5(8)2-4(3-9-6)7(10)11/h2-3,10-11H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIAAGSWOGRZEKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(N=C1)OC)N)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9BN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00672084 | |

| Record name | (5-Amino-6-methoxypyridin-3-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00672084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1084953-50-3 | |

| Record name | (5-Amino-6-methoxypyridin-3-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00672084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Methodology

The Miyaura borylation reaction is a cornerstone for introducing boronic acid groups into aromatic systems. For (5-amino-6-methoxypyridin-3-yl)boronic acid, this method involves a halogenated pyridine precursor, typically 5-amino-6-methoxy-3-bromopyridine or its iodinated analog. The reaction employs bis(pinacolato)diboron (B₂Pin₂) as the boron source, a palladium catalyst (e.g., PdCl₂(dppf)), and a base (e.g., potassium acetate) in a solvent such as dioxane or tetrahydrofuran (THF).

Example Procedure

-

Protection of the Amino Group : To prevent side reactions, the amino group is acetylated using acetic anhydride in dichloromethane. For instance, 5-amino-6-methoxy-3-bromopyridine reacts with acetic anhydride to yield 5-acetamido-6-methoxy-3-bromopyridine.

-

Borylation : The acetylated intermediate (1.0 equiv), B₂Pin₂ (1.2 equiv), PdCl₂(dppf) (5 mol%), and KOAc (3.0 equiv) are heated in dioxane at 100°C under nitrogen for 18–24 hours. The reaction mixture is filtered, concentrated, and purified via column chromatography to isolate the pinacol boronate ester.

-

Deprotection : The acetyl group is removed by hydrolysis using hydrochloric acid or aqueous sodium bicarbonate, yielding the free amino-boronic acid.

Key Data

Suzuki-Miyaura Coupling with Preformed Boronic Esters

Boronic Acid Pinacol Ester Intermediate

An alternative route involves synthesizing the pinacol ester derivative, this compound pinacol ester, followed by deprotection. This method leverages the stability of boronic esters during storage and handling.

Synthetic Steps

-

Regioselective Coupling : A halogenated pyridine (e.g., 3-iodo-5-nitro-6-methoxypyridine) undergoes Suzuki-Miyaura coupling with a boronic ester under palladium catalysis. For example, using Pd(PPh₃)₄ and Na₂CO₃ in THF/water at 80°C affords the coupled product.

-

Nitro Reduction : The nitro group is reduced to an amine using hydrogen gas and a palladium-on-carbon catalyst or alternative reductants like ammonium formate.

-

Pinacol Ester Hydrolysis : The boronic ester is treated with acidic conditions (e.g., HCl in THF) to yield the free boronic acid.

Advantages

-

Pinacol esters mitigate protodeboronation issues.

-

Compatible with multistep syntheses involving sensitive functional groups.

Comparative Analysis of Methods

Efficiency and Yield

| Method | Yield (%) | Catalyst | Limitations |

|---|---|---|---|

| Miyaura Borylation | 89–91 | PdCl₂(dppf) | Requires acetyl protection |

| Suzuki Coupling | 75–85 | Pd(PPh₃)₄ | Multi-step reduction |

Challenges and Optimization Strategies

Chemical Reactions Analysis

Types of Reactions: (5-Amino-6-methoxypyridin-3-yl)boronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst.

Chan-Lam Coupling: This reaction forms carbon-nitrogen or carbon-oxygen bonds by coupling the boronic acid with amines or alcohols in the presence of a copper catalyst.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding boronic esters or reduction to form boranes.

Common Reagents and Conditions:

Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Copper Catalysts: Used in Chan-Lam coupling reactions.

Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

Reducing Agents: Such as sodium borohydride for reduction reactions.

Major Products:

Biaryl Compounds: Formed from Suzuki-Miyaura coupling.

Amines and Alcohols: Formed from Chan-Lam coupling.

Boronic Esters and Boranes: Formed from oxidation and reduction reactions.

Scientific Research Applications

Pharmaceutical Development

(5-Amino-6-methoxypyridin-3-yl)boronic acid serves as a crucial intermediate in the synthesis of novel pharmaceuticals. Its unique structure allows it to participate in various reactions, including the Suzuki-Miyaura coupling, which is essential for forming carbon-carbon bonds in drug development.

Key Applications:

- Cancer Treatment: The compound can be utilized in synthesizing drugs targeting cancer cells. Its ability to form reversible covalent bonds with biological molecules enhances its potential as a therapeutic agent.

- Boron Neutron Capture Therapy (BNCT): When complexed with Boron-10, this compound may serve as a delivery vehicle for BNCT, selectively targeting and destroying cancer cells through neutron capture reactions.

Organic Synthesis

This boronic acid derivative is an essential building block in organic synthesis due to its functional groups that facilitate the creation of complex molecules.

Synthesis Applications:

- Reactions Involving Diols: The boronic acid moiety forms reversible covalent bonds with diols, making it valuable for various chemical transformations.

- Development of New Drug Candidates: The combination of an amine and a boronic acid functional group allows for the introduction of diverse functionalities, aiding in the design of structurally complex molecules with therapeutic potential.

Material Science

In material science, this compound is explored for its unique chemical properties that facilitate efficient reactions.

Material Applications:

- Self-Healing Materials: The compound can be incorporated into polymers to create materials that can self-repair due to its interactions with other components.

- Sensors and Catalysts: Its chemical properties allow it to be used in developing advanced materials such as sensors and catalysts, which are critical for various industrial applications .

Case Study 1: Synthesis of Anticancer Agents

A study demonstrated the use of this compound in synthesizing novel anticancer agents. By employing Suzuki-Miyaura coupling reactions, researchers were able to create compounds that exhibited significant cytotoxicity against cancer cell lines.

Case Study 2: Boron Neutron Capture Therapy

Research focused on the potential of radiolabeling this compound with Boron-10 for BNCT. The study highlighted how the compound could selectively target tumor cells while minimizing damage to surrounding healthy tissue.

Mechanism of Action

The mechanism of action of (5-Amino-6-methoxypyridin-3-yl)boronic acid involves its ability to form reversible covalent bonds with biological targets. The boronic acid group can interact with diols and other nucleophilic groups in proteins and enzymes, leading to inhibition or modulation of their activity . This property makes it a valuable tool in the design of enzyme inhibitors and other therapeutic agents.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Boronic Acids

Pyridine-Based Boronic Acids with Methoxy/Amino Substituents

The following table compares key structural and physicochemical properties of (5-Amino-6-methoxypyridin-3-yl)boronic acid with related derivatives:

*Estimated based on substituent effects: Amino groups lower pKa by donating electrons, while methoxy groups increase pKa via steric/electronic effects .

Substituent Effects on Acidity and Reactivity

- Amino Group Impact: The 5-amino group in this compound likely reduces its pKa compared to non-amino analogs (e.g., 2-Methoxy-5-pyridineboronic acid), enhancing its reactivity at physiological pH .

- Methoxy vs.

- Methyl vs.

Antiproliferative Effects

- 6-Hydroxynaphthalen-2-yl boronic acid exhibits potent cytotoxicity (IC₅₀ = 0.1969 µM) in triple-negative breast cancer cells, attributed to its planar aromatic structure and optimal solubility .

- Phenanthren-9-yl boronic acid (IC₅₀ = 0.2251 µM) shows similar potency but precipitates in culture media, highlighting the importance of solubility .

Enzyme Inhibition

- β-Amido boronic acids (e.g., 3d) bind SARS-CoV-2 targets at 20 µM, while pinacol-protected analogs lose activity, emphasizing the need for free boronic acid groups .

- Phenyl boronic acid outperforms 3-AcPBA in diagnostic accuracy for bacterial enzyme detection, suggesting substituent positioning critically affects selectivity .

Biological Activity

(5-Amino-6-methoxypyridin-3-yl)boronic acid is a boronic acid derivative that has garnered attention for its diverse biological activities. This compound is characterized by the presence of an amino group and a methoxy substituent on a pyridine ring, contributing to its reactivity and potential therapeutic applications. Below, we explore its biochemical properties, cellular effects, molecular mechanisms, and specific case studies highlighting its biological activity.

The compound is notable for its ability to participate in Suzuki-Miyaura coupling reactions, which are crucial for forming carbon-carbon bonds in organic synthesis. It interacts with palladium catalysts, forming complexes that facilitate these reactions. The boronic acid group allows for reversible covalent bonding with diols, making it a valuable building block in drug development and material science .

Cellular Effects

Research indicates that this compound influences various cellular processes:

- Gene Expression : It modulates the expression of genes involved in oxidative stress response and apoptosis.

- Metabolic Activity : The compound interacts with key metabolic enzymes, affecting metabolite levels within cells.

- Cell Signaling : It can alter cell signaling pathways, which may lead to changes in cellular function over time .

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. These include:

- Enzyme Inhibition : The compound can inhibit or activate enzymes by binding to their active or allosteric sites.

- Transcription Factor Interaction : It influences gene expression by interacting with transcription factors and regulatory proteins .

The reversible covalent bonds formed by the boronic ester group with diols and nucleophilic groups are central to its biological activity .

Antibacterial Activity

A study demonstrated that derivatives of pyridine compounds, including this compound, exhibited significant antibacterial activity against resistant bacterial strains. This compound was shown to be more effective than other similar derivatives, highlighting its potential as a therapeutic agent against infections caused by resistant bacteria .

Antioxidant and Anticancer Activities

In vitro studies have shown that this compound possesses antioxidant properties, which may be beneficial in reducing oxidative stress within cells. Additionally, it has demonstrated cytotoxic effects on cancer cell lines while exhibiting low toxicity towards healthy cells. This dual action positions it as a candidate for further development in cancer therapeutics .

Enzyme Inhibition Studies

The compound has been evaluated for its enzyme inhibition capabilities. For instance:

| Enzyme | IC50 Value (µg/mL) |

|---|---|

| Acetylcholinesterase | 115.63 |

| Butyrylcholinesterase | 3.12 |

| Antiurease | 1.10 |

| Antithyrosinase | 11.52 |

These findings indicate that this compound may have therapeutic potential in conditions where these enzymes play a critical role .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.